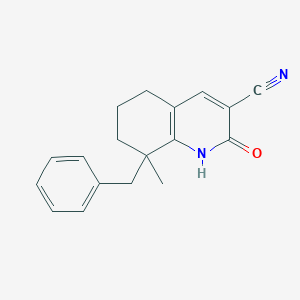
8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈是一种属于喹啉家族的杂环化合物。该化合物以其独特的结构为特征,包括一个喹啉核心,以及各种取代基,如苄基、甲基、氧代基和氰基。这些官能团的存在赋予了该化合物特定的化学和物理性质,使其在各个研究和工业领域都具有意义。
准备方法
合成路线和反应条件
8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈的合成通常涉及多步反应。一种常用的方法是汉斯奇合成,其涉及在合适的催化剂存在下,将醛、β-酮酸酯和醋酸铵缩合。反应条件通常包括在乙醇或其他合适的溶剂中回流,以促进目标产物的形成。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、催化剂的高通量筛选以及先进的纯化技术,如结晶或色谱法。
化学反应分析
反应类型
8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将氧代基转化为羟基或将氰基还原为胺。
取代: 苄基和甲基可以通过亲核取代或亲电取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 通常使用还原剂,如氢化铝锂、硼氢化钠和催化氢化。
取代: 卤素、卤代烷和有机金属化合物等试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成具有额外含氧官能团的喹啉衍生物,而还原可能会生成胺衍生物。
科学研究应用
8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈在科学研究中具有多种应用:
化学: 它用作合成更复杂杂环化合物的构建块。
生物学: 研究了该化合物潜在的生物活性,包括抗菌和抗癌活性。
医学: 正在进行的研究探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发新材料以及作为染料和颜料合成的前体。
作用机制
8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。例如,它可能抑制参与细胞增殖的某些酶的活性,从而表现出抗癌活性。
相似化合物的比较
类似化合物
- 8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-羧酸
- 8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-甲醇
- 8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-胺
独特性
与类似化合物相比,8-苄基-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈的独特性在于氰基的存在,氰基赋予了其独特的化学反应性和生物活性。这使其成为各种研究和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
1228-13-3 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC 名称 |
8-benzyl-8-methyl-2-oxo-1,5,6,7-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H18N2O/c1-18(11-13-6-3-2-4-7-13)9-5-8-14-10-15(12-19)17(21)20-16(14)18/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,20,21) |
InChI 键 |
LUVWRLOXUSCPAE-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)



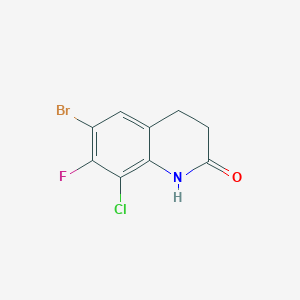
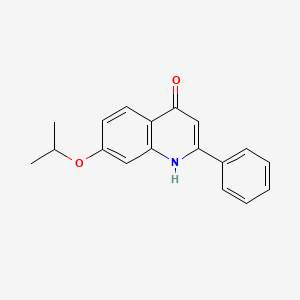





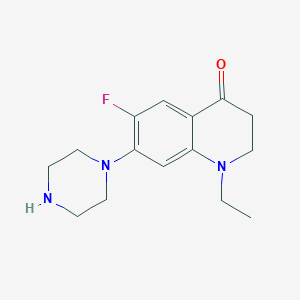
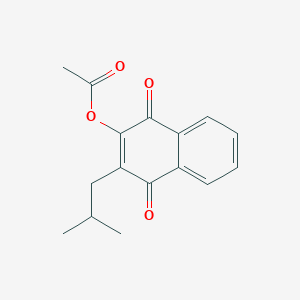
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
